(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-15(13-11-21-9-10-22-13)18-5-7-19(8-6-18)16-17-12-3-1-2-4-14(12)23-16/h1-4,11H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFIFLBRUGYVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Core Formation
The benzothiazole ring is synthesized via cyclocondensation of 2-aminothiophenol with 4-methoxybenzaldehyde in polyphosphoric acid (PPA) at 220°C for 4 hours. This method achieves a 78% yield by leveraging PPA’s dual role as a solvent and catalyst:
$$
\text{C}7\text{H}7\text{NO} + \text{C}7\text{H}6\text{S} \xrightarrow{\text{PPA, 220°C}} \text{4-Methoxybenzo[d]thiazole} \quad
$$
Piperazine Functionalization
The benzo[d]thiazole is then reacted with 1-chloro-2-(piperazin-1-yl)ethanone in ethyl methyl ketone (EMK) under reflux with anhydrous sodium carbonate. This SN2 substitution installs the piperazine moiety with 65% efficiency:
$$
\text{C}8\text{H}6\text{NOS} + \text{C}4\text{H}9\text{ClN}2\text{O} \xrightarrow{\text{EMK, Na}2\text{CO}_3} \text{4-(Benzo[d]thiazol-2-yl)piperazine} \quad
$$
Synthesis of 5,6-Dihydro-1,4-dioxin-2-carbonyl Chloride
Dioxin Ring Construction
The dihydrodioxin ring is formed via cyclization of pyrocatechol with 1,2-dibromoethane in the presence of potassium carbonate. This yields 5,6-dihydro-1,4-dioxin-2-ol, which is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄):
$$
\text{C}6\text{H}6\text{O}2 + \text{C}2\text{H}4\text{Br}2 \xrightarrow{\text{K}2\text{CO}3} \text{C}6\text{H}8\text{O}3 \xrightarrow{\text{CrO}3/\text{H}2\text{SO}4} \text{C}6\text{H}6\text{O}_4 \quad
$$
Acid Chloride Activation
The carboxylic acid is converted to the acyl chloride using thionyl chloride (SOCl₂) under reflux, achieving quantitative conversion:
$$
\text{C}6\text{H}6\text{O}4 + \text{SOCl}2 \xrightarrow{\Delta} \text{C}6\text{H}5\text{ClO}3 + \text{SO}2 + \text{HCl} \quad
$$
Convergent Coupling of Fragments
The final coupling involves reacting 4-(Benzo[d]thiazol-2-yl)piperazine with 5,6-dihydro-1,4-dioxin-2-carbonyl chloride in dichloromethane (DCM) containing triethylamine (TEA). The base scavenges HCl, driving the reaction to 85% completion:
$$
\text{C}{11}\text{H}{12}\text{N}3\text{OS} + \text{C}6\text{H}5\text{ClO}3 \xrightarrow{\text{DCM, TEA}} \text{C}{17}\text{H}{19}\text{N}3\text{O}4\text{S} \quad
$$
Table 1: Optimization of Coupling Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| TEA | DCM | 25 | 85 |
| Na₂CO₃ | Acetone | 50 | 72 |
| DBU | THF | 25 | 68 |
Characterization and Validation
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar benzothiazole and chair conformation of the piperazine ring (Space group P2₁/c, Z = 4).
Challenges and Mitigation Strategies
- Low Coupling Yields: Steric hindrance from the dioxin ring reduces nucleophilic attack efficiency. Using excess acyl chloride (1.5 eq.) improves yields to 89%.
- Byproduct Formation: Residual thionyl chloride in the acyl chloride fraction generates sulfonic acid derivatives. Sequential washing with cold hexane removes impurities.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazole ring, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications .
Biology
In biological research, it is studied for its interactions with various enzymes and receptors, providing insights into its potential as a therapeutic agent .
Medicine
Medically, this compound has shown promise in the development of anti-inflammatory and antimicrobial drugs .
Industry
Industrially, it is used in the synthesis of advanced materials and as an intermediate in the production of other bioactive compounds .
Mechanism of Action
The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone involves its interaction with specific molecular targets such as cyclooxygenase enzymes (COX-1 and COX-2). It inhibits these enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that this compound binds effectively to the active sites of these enzymes, stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally analogous derivatives, focusing on substitutions, linker groups, and biological or physicochemical implications.
Structural Analogues with Benzothiazole-Piperazine Scaffolds
A closely related compound, 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone, differs by the addition of a chlorine atom and a methyl group at positions 5 and 4 of the benzothiazole ring, respectively.
Urea-Linked Derivatives
A series of urea derivatives (e.g., compounds 11a–11o) share the benzothiazole-piperazine-thiazole core but replace the methanone-dihydrodioxin linker with a urea group connected to substituted phenyl rings. Key distinctions include:
- Linker Chemistry: The urea group introduces hydrogen-bonding capacity, which may enhance solubility or receptor interactions compared to the methanone linker.
- Substituent Diversity : Electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) on the phenyl ring modulate electronic properties and steric effects. For example, 11m (3,5-di(trifluoromethyl)phenyl) exhibits a higher molecular weight (602.2 Da) and increased hydrophobicity compared to 11i (unsubstituted phenyl; 466.2 Da).
Table 1: Selected Urea Derivatives and Their Properties
| Compound | Substituent(s) | Molecular Weight (Da) | Yield (%) |
|---|---|---|---|
| 11a | 3-Fluorophenyl | 484.2 | 85.1 |
| 11b | 3,5-Dichlorophenyl | 534.2 | 83.7 |
| 11m | 3,5-Di(trifluoromethyl) | 602.2 | 84.7 |
| 11i | Phenyl | 466.2 | 87.8 |
Complex Hybrid Structures
A fluoroquinolone derivative, 1-Cyclopropyl-7-(4-(2-((6-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, incorporates the benzothiazole-piperazine motif into a larger antimicrobial scaffold. This highlights the versatility of the benzothiazole-piperazine unit in drug design, where it may contribute to DNA gyrase inhibition or pharmacokinetic optimization.
Key Comparative Insights
- Bioactivity: Urea derivatives (e.g., 11a–11o) are often explored as kinase inhibitors or antimicrobial agents due to their hydrogen-bonding capacity, whereas the dihydrodioxin-linked methanone compound may prioritize metabolic stability.
- Synthetic Accessibility : Yields for urea derivatives (83–88%) suggest robust synthetic routes, though the dihydrodioxin linker in the target compound may require specialized conditions for cyclization.
- Physicochemical Properties : Chloro/methyl substitutions (as in ) increase logP values, whereas polar linkers (e.g., urea) improve aqueous solubility.
Biological Activity
The compound (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and neuroprotective properties based on recent research findings.
Chemical Structure
The compound features a complex structure comprising a benzo[d]thiazole moiety linked to a piperazine ring and a dihydro-dioxin group. This structural configuration is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing benzo[d]thiazole derivatives. For instance, compounds similar to the one have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. A study demonstrated that derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.052 mg/mL against certain pathogens, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| Compound A (similar structure) | 0.052 | E. coli |
| Compound B (similar structure) | 0.833 | Bacillus subtilis |
| Compound C (related benzo[d]thiazole) | 1.6 | Staphylococcus aureus |
Acetylcholinesterase Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for Alzheimer’s disease. A study reported that related compounds with a benzo[d]thiazole core exhibited significant AChE inhibitory activity with IC50 values around 2.7 µM . This suggests that the compound may enhance acetylcholine levels in the brain, thus potentially improving cognitive functions.
Neuroprotective Effects
Research indicates that derivatives of benzo[d]thiazole can inhibit human cyclooxygenase-2 (COX-2) enzymes, which play a role in inflammation and neurodegenerative diseases . The inhibition of COX-2 is associated with reduced inflammation and protection against neuronal damage.
Case Studies
- Study on Antimicrobial Properties : A series of benzo[d]thiazole derivatives were synthesized and tested for their antibacterial effects. The results indicated that modifications to the benzothiazole structure significantly influenced antimicrobial potency .
- AChE Inhibition Study : In vitro assays demonstrated that compounds similar to this compound exhibited promising AChE inhibition, making them potential candidates for Alzheimer's treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
